Sulfanylidene(thiophosphorosoimino)methane
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Overview
Description
Sulfanylidene(thiophosphorosoimino)methane is an organosulfur compound characterized by the presence of sulfur and nitrogen bonds. Compounds with sulfur-nitrogen bonds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidene(thiophosphorosoimino)methane typically involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This method is highly efficient as it does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and substantially reducing waste generation .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through similar oxidative coupling processes, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sulfanylidene(thiophosphorosoimino)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS) and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, making them suitable for various applications .
Major Products
The major products formed from these reactions include sulfenamides, sulfinamides, and sulfonamides, which are widely used in pharmaceuticals, pesticides, and polymer industries .
Scientific Research Applications
Sulfanylidene(thiophosphorosoimino)methane has numerous scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and discovery.
Industry: Utilized in the production of polymers and agrochemicals.
Mechanism of Action
The mechanism by which Sulfanylidene(thiophosphorosoimino)methane exerts its effects involves the formation of sulfur-nitrogen bonds through oxidative coupling . The molecular targets and pathways involved in its action are primarily related to its ability to interact with various biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sulfanylidene(thiophosphorosoimino)methane include sulfenamides, sulfinamides, and sulfonamides . These compounds also contain sulfur-nitrogen bonds and are widely used in similar applications .
Uniqueness
What sets this compound apart is its unique structure, which allows for efficient synthesis and diverse applications without the need for additional pre-functionalization steps . This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
25756-86-9 |
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Molecular Formula |
CNPS2 |
Molecular Weight |
121.13 g/mol |
IUPAC Name |
sulfanylidene(thiophosphorosoimino)methane |
InChI |
InChI=1S/CNPS2/c4-1-2-3-5 |
InChI Key |
QDJJNMSCEYGKPP-UHFFFAOYSA-N |
Canonical SMILES |
C(=NP=S)=S |
Origin of Product |
United States |
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